![molecular formula C25H34N2O4S B2692346 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921992-26-9](/img/structure/B2692346.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzoxazepin ring, which is a seven-membered ring containing an oxygen and a nitrogen atom. The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group.Applications De Recherche Scientifique
Enzyme Inhibition and Therapeutic Applications
Compounds related to the one mentioned, particularly those involving [1,4]oxazepine moieties and sulfonamide groups, have been studied for their enzyme inhibitory properties. For instance, [1,4]oxazepine-based sulfonamides exhibit strong inhibition against human carbonic anhydrases, which are therapeutically relevant enzymes. Such inhibitors have implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).
Photodynamic Therapy for Cancer
Another application area is in photodynamic therapy (PDT) for cancer treatment, where compounds with sulfonamide derivatives have been used to synthesize photosensitizers with high singlet oxygen quantum yields. These properties are crucial for the effectiveness of PDT in treating cancer by inducing cell death in cancerous cells through light activation (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have been explored for their antimicrobial and antifungal activities. Specific research indicates the synthesis of novel compounds from sulfonamide groups that demonstrated good antifungal activity. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Khodairy et al., 2016).
Advanced Materials and Photophysical Properties
Research into compounds with [1,4]oxazepine and sulfonamide structures also extends to materials science, where their unique photophysical properties can be harnessed. For example, studies on the synthesis and photophysical properties of novel oxazapolycyclic skeletons suggest applications in OLEDs and other photonic devices due to their strong emission properties (Petrovskii et al., 2017).
Mécanisme D'action
Safety and Hazards
As this compound is intended for research use only, it should be handled with care. Researchers should use appropriate safety measures when handling it, such as wearing protective clothing and working in a well-ventilated area.
Orientations Futures
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-9-12-27-21-11-10-20(13-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,13,26H,9,12,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJILVPGTQCDJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692263.png)
methanone](/img/structure/B2692265.png)
![2-(2-Chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2692267.png)
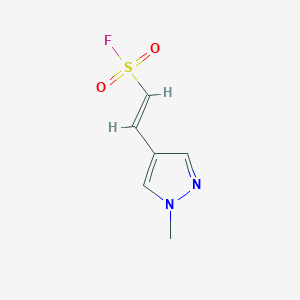
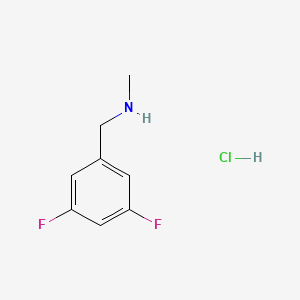
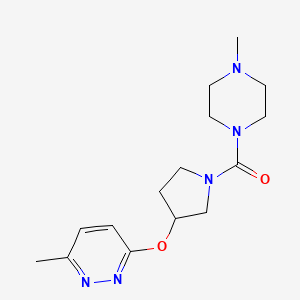
![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)
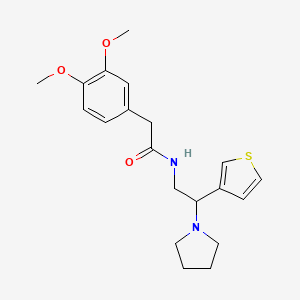
![N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2692279.png)
![N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)
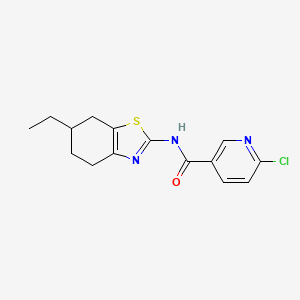
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2692286.png)